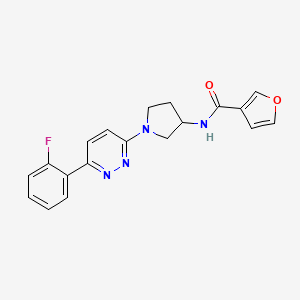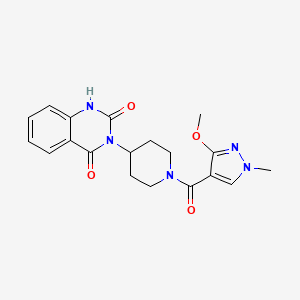
3-(1-(3-甲氧基-1-甲基-1H-吡唑-4-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a novel chemical entity that has been designed as part of a series of pyrazole-quinazoline-2,4-dione hybrids. These compounds have been identified for their potential as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are significant targets in herbicide discovery for resistant weed control .
Synthesis Analysis
The synthesis of related quinazoline dione compounds involves various strategies, including ring-expansion and multicomponent reactions. For instance, a ring-expansion strategy was adopted to design novel pyrazole-quinazoline-2,4-dione hybrids based on a previously discovered scaffold . Other methods include three-component condensation reactions, as seen in the synthesis of pyrazolo[3,4-b]quinoline derivatives . These methods often involve the use of catalysts such as piperidine, sulfamic acid, L-proline, or diammonium hydrogen phosphate and are performed under conditions ranging from solvent-free to refluxing ethanol .
Molecular Structure Analysis
The molecular structure of related compounds often features interactions such as bidentate chelating with metal ions and π-π stacking interactions, which are crucial for their biological activity . The co-crystal structure of a similar compound with AtHPPD revealed such interactions . Additionally, the presence of substituents like chlorophenyl groups can contribute to the overall molecular conformation and interactions with surrounding residues .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline dione derivatives typically include Knoevenagel condensation, Michael addition, and O-cyclization . These reactions are part of domino processes that allow for the efficient formation of the desired heterocyclic compounds. The reactivity of these compounds can be further modified by the introduction of various substituents, which can influence their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline dione derivatives are influenced by their molecular structure. Substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of ethoxycarbonyl and methyl groups can lead to significant hypotensive activities . The presence of arylidene moieties can confer antibacterial and antifungal activities . Moreover, the supramolecular structures of these compounds can form through hydrogen bonding and pi-pi stacking, leading to two- or three-dimensional arrangements .
科学研究应用
促旋酶抑制剂和抗菌活性研究已探索喹唑啉二酮作为潜在的抗菌剂,特别是针对细菌促旋酶。促旋酶抑制剂因其在细菌 DNA 复制和转录中的作用而备受关注。German 等人进行的一项研究。(2008) 合成了一系列 1-环丙基-8-甲氧基-喹唑啉-2,4-二酮,评估了它们对大肠杆菌的有效性。发现这些化合物对野生型和促旋酶突变株均有效,表明它们具有广谱抗菌剂的潜力 (German 等人,2008)。
降压剂喹唑啉二酮也因其潜在的降压作用而受到研究,一些衍生物在舒张血管方面表现出显着的活性。Eguchi 等人进行的一项研究。(1991) 合成了各种喹唑啉二酮衍生物并测试了它们的降压活性,发现了几种具有显着活性的化合物 (Eguchi 等人,1991)。
抗菌和抗真菌活性喹唑啉二酮的抗菌潜力延伸至抗菌和抗真菌活性。Prakash 等人进行的一项研究。(2011) 合成了噻唑烷-2,4-二酮衍生物并测试了它们对各种细菌和真菌菌株。这些化合物对革兰氏阳性菌表现出良好的活性,并表现出优异的抗真菌活性 (Prakash 等人,2011)。
除草剂发现喹唑啉二酮因其在除草剂开发中的用途而受到探索,特别是作为 4-羟苯基丙酮酸双加氧酶 (HPPD) 的抑制剂。一项新研究发现吡唑-喹唑啉-2,4-二酮杂化物对 HPPD 表现出有效的抑制活性,表明它们在控制抗性杂草中的应用 (何等人,2020)。
属性
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-22-11-14(16(21-22)28-2)17(25)23-9-7-12(8-10-23)24-18(26)13-5-3-4-6-15(13)20-19(24)27/h3-6,11-12H,7-10H2,1-2H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWICWIGFBVTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

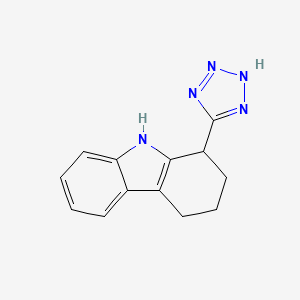
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)


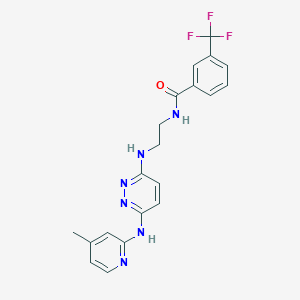
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
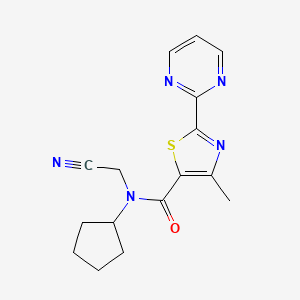
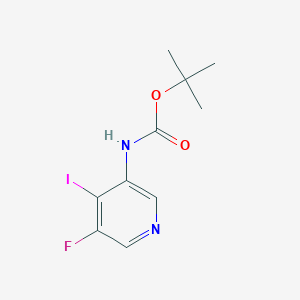
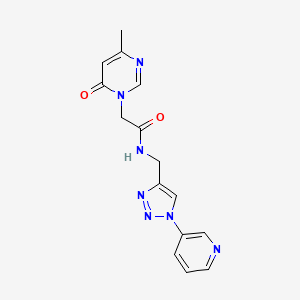
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)
![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)
